BenchChemオンラインストアへようこそ!

5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hcl

5-HT2 receptor antagonist pyrroloazepine regioisomeric selectivity

5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride (CAS 2177267-30-8; molecular formula C₈H₁₁ClN₂O; MW 186.64 g/mol) is the HCl salt of an unsubstituted fused bicyclic pyrrolo[3,2-c]azepin-4-one scaffold. The free base (CAS 21357-23-3; C₈H₁₀N₂O; MW 150.18 g/mol; LogP 0.69–1.02) is procurable at ≥97% purity from multiple vendors.

Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
Cat. No. B13045370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hcl
Molecular FormulaC8H11ClN2O
Molecular Weight186.64 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CN2)C(=O)NC1.Cl
InChIInChI=1S/C8H10N2O.ClH/c11-8-6-3-5-9-7(6)2-1-4-10-8;/h3,5,9H,1-2,4H2,(H,10,11);1H
InChIKeyOPSFMQCHXUQWPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one HCl – Scaffold Identity, Procurement-Relevant Physicochemical Profile, and Comparator Landscape


5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride (CAS 2177267-30-8; molecular formula C₈H₁₁ClN₂O; MW 186.64 g/mol) is the HCl salt of an unsubstituted fused bicyclic pyrrolo[3,2-c]azepin-4-one scaffold . The free base (CAS 21357-23-3; C₈H₁₀N₂O; MW 150.18 g/mol; LogP 0.69–1.02) is procurable at ≥97% purity from multiple vendors . This scaffold constitutes the core pharmacophore of several clinically evaluated compounds, including the 5-HT₂ receptor antagonist SUN C5174 (pA₂ = 8.98 ± 0.06), and serves as the synthetic entry point for kinase inhibitor programs exemplified by henatinib and the pyrrolo-nitrogenous heterocyclic patent series [1][2]. The closest comparators are the free-base form, the regioisomeric pyrrolo[2,3-c]azepine and pyrrolo[3,4-c]azepine scaffolds, and alternative 5-HT₂ antagonist chemotypes such as sarpogrelate.

Why 5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one HCl Cannot Be Replaced by Other Pyrroloazepine Scaffolds or Salt Forms in Research Procurement


The pyrrolo[3,2-c]azepin-4-one scaffold is not functionally interchangeable with its regioisomers. Direct comparative pharmacology demonstrates that a [3,2-c]-fused derivative (18a/SUN C5174) exhibits potent 5-HT₂ receptor antagonism (pA₂ = 8.98 ± 0.06), whereas the corresponding pyrrolo[3,4-c]azepine isomer (compound 22) displays only weak activity [1]. Similarly, pyrrolo[2,3-c]azepine derivatives bearing analogous substituents produce a divergent dual α₁/5-HT₂ profile (e.g., compound 16d: α₁ pA₂ = 7.83; 5-HT₂ pA₂ = 9.47) rather than the 5-HT₂-selective profile characteristic of the [3,2-c] series [2]. The HCl salt form confers distinct handling advantages: it is a crystalline solid (MW 186.64) with enhanced aqueous solubility relative to the free base (MW 150.18), facilitating dissolution in polar media for downstream chemistry, whereas the free base is preferentially soluble in organic solvents . Substituting the salt form or the regioisomeric scaffold without experimental verification risks altered reactivity, solubility, and biological readout.

5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one HCl – Quantitative Differentiation Evidence Against Closest Comparators


Regioisomeric Advantage: Pyrrolo[3,2-c] vs. Pyrrolo[3,4-c]azepine for 5-HT₂ Receptor Antagonism

A substituted pyrrolo[3,2-c]azepin-4-one derivative (compound 18a; SUN C5174) demonstrated potent 5-HT₂ receptor antagonist activity with pA₂ = 8.98 ± 0.06 in isolated guinea pig arteries, whereas the corresponding pyrrolo[3,4-c]azepine regioisomer (compound 22), carrying identical substituents, exhibited only weak antagonist activity [1]. This constitutes a qualitative functional divergence attributable solely to the position of the pyrrole–azepine ring fusion. The [3,2-c] scaffold further displayed weak α₁ adrenoceptor blockade and no significant D₂ receptor binding, a selectivity window absent in the [3,4-c] isomer series [1].

5-HT2 receptor antagonist pyrroloazepine regioisomeric selectivity serotonin

Enantioselective Potency: (S)-(-) vs. (R)-(+) Enantiomer of Pyrrolo[3,2-c]azepin-4-one Derivative

Racemic 18a (pyrrolo[3,2-c]azepin-4-one derivative) was resolved via diastereomeric salt formation, and each enantiomer was evaluated independently. The 5-HT₂ receptor antagonist activity resided primarily in the (S)-(-)-enantiomer, which was approximately 14-fold more potent than the (R)-(+)-enantiomer in isolated guinea pig arteries [1]. The (S)-(-)-enantiomer (SUN C5174) achieved pA₂ = 8.98 ± 0.06, while the (R)-(+)-enantiomer showed substantially weaker blockade at equivalent concentrations [1].

enantioselectivity chiral resolution 5-HT2 antagonist SUN C5174

Scaffold-Driven Kinase Inhibition: Pyrrolo[3,2-c]azepin-4-one vs. Pyrrolo[2,3-c]azepin-8-one (Hymenialdisine Core)

A 2-(pyridin-4-yl)-substituted pyrrolo[3,2-c]azepin-4-one derivative demonstrated IC₅₀ = 158 nM against CDK7 (cell division cycle 7-related protein kinase) in a Dowex resin-based phosphorylation assay at pH 7.9, 2°C [1]. By contrast, the pyrrolo[2,3-c]azepin-8-one scaffold (the hymenialdisine core) is a characterized tight-binding inhibitor of CDK1/cyclin B, CDK5/p25, and GSK-3β, while certain pyrrolo[3,2-c]azepin-4-one derivatives (e.g., 8a–j series) showed no inhibition of CDK1/cyclin B, CDK5/p25, or GSK-3β [2]. This demonstrates that the position of the carbonyl and the ring fusion topology within the pyrroloazepinone family dictates kinase target selectivity profiles.

kinase inhibition CDK7 pyrroloazepinone scaffold comparison

In Vivo Efficacy Benchmark: Oral Activity of Pyrrolo[3,2-c]azepin-4-one Derivative in Thromboembolism Model

The pyrrolo[3,2-c]azepin-4-one derivative SUN C5174 (S)-(-)-18a significantly inhibited mortality in a mouse acute pulmonary thromboembolic death model induced by collagen plus serotonin at oral doses of 0.3 mg/kg or higher [1]. In ex vivo platelet aggregation assays, SUN C5174 inhibited serotonin-potentiated aggregation with IC₅₀ = 6.5–16 nM in canine and human platelet-rich plasma [1]. This level of oral potency distinguishes the [3,2-c] scaffold-derived antagonist from earlier-generation 5-HT₂ antagonists such as sarpogrelate, which typically require higher doses for comparable in vivo antiplatelet efficacy [2].

in vivo efficacy antiplatelet thromboembolism oral bioavailability

Salt Form Selection: HCl Salt vs. Free Base – Crystallinity, Molecular Weight, and Handling

The HCl salt (CAS 2177267-30-8; C₈H₁₁ClN₂O; MW 186.64 g/mol) provides a crystalline solid with improved aqueous solubility compared to the free base (CAS 21357-23-3; C₈H₁₀N₂O; MW 150.18 g/mol; LogP 0.69), which is a lower-melting solid preferentially soluble in organic solvents such as DMSO . The stoichiometric HCl content (18.6% chloride by mass) ensures reproducible ionization state and hygroscopicity profile, whereas the free base may exhibit variable protonation depending on handling conditions . Vendor specifications for the HCl salt report ≥98% purity (Leyan), with recommended storage at 2–8°C sealed in dry conditions; the free base is offered at ≥97% purity .

salt form hydrochloride solubility crystallinity free base

Cytotoxicity Profile Differentiation: Pyrrolo[3,2-c]azepin-4-ones vs. Azeto-Fused Lead Compound

Pyrrolo[3,2-c]azepin-4-ones 8a–j (R₁ = CH₃) showed dramatically reduced cytotoxicity across five human tumor cell lines compared to the azeto-fused lead compound 3, directly demonstrating that removal of the azeto ring ablates cytotoxic activity [1]. In contrast, pyrrolo[3,2-c]azepin-4-ones 9a–j (R₁ = 4-nitrophenyl) inhibited proliferation of almost all cancer cell lines tested despite also lacking the azeto ring, with derivatives 9a (R₂ = H), 9e (R₂ = 4-F), and 9g (R₂ = 4-OMe) exhibiting selective cytotoxicity toward U-251 glioma cells [1]. None of the tested pyrrolo[3,2-c]azepin-4-ones inhibited CDK1/cyclin B, CDK5/p25, or GSK-3β, indicating a kinase-independent cytotoxic mechanism distinct from paullones and hymenialdisine [1].

cytotoxicity cancer cell lines SAR azeto ring pyrroloazepinone

High-Value Application Scenarios for 5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one HCl Based on Quantitative Differentiation Evidence


Medicinal Chemistry: 5-HT₂ Receptor Antagonist Lead Generation with Defined Regioisomeric Selectivity

Research groups synthesizing 5-HT₂ receptor antagonists should procure the pyrrolo[3,2-c]azepin-4-one HCl scaffold rather than the [3,4-c] or [2,3-c] isomers. Direct comparative evidence shows that the [3,2-c] fusion is required for potent 5-HT₂ antagonism (pA₂ = 8.98) with weak α₁ blockade and no D₂ liability, whereas the [3,4-c] isomer is essentially inactive [1]. The HCl salt provides a crystalline, high-purity starting material suitable for N-5 aminoalkylation and C-8 functionalization to access SUN C5174-class antagonists with oral antiplatelet efficacy at ≥0.3 mg/kg [1].

Kinase Inhibitor Fragment-Based Drug Discovery: CDK7-Selective Scaffold

The pyrrolo[3,2-c]azepin-4-one core demonstrates measurable CDK7 inhibition (IC₅₀ = 158 nM for the 2-(pyridin-4-yl) derivative) while showing no activity against CDK1, CDK5, or GSK-3β, in contrast to the multi-kinase inhibitory profile of the pyrrolo[2,3-c]azepin-8-one (hymenialdisine) scaffold [2][3]. Fragment-based and structure-guided programs targeting CDK7 or related kinases should select the [3,2-c] scaffold for its distinct kinase selectivity fingerprint, using the HCl salt as a synthetic entry point for C-2 diversification and N-5 substitution.

Parallel Library Synthesis: Solution-Phase Scaffold Derivatization

The tetrahydropyrrolo[3,2-c]azepin-4-one scaffold is amenable to efficient solution-phase parallel synthesis. A published method using Stetter cyclisation, microwave-assisted cyclocondensation, Beckmann rearrangement, and trimethylaluminium-mediated amidation yielded 52 diverse (pyrrolo-azepinyl)acetamides with good exploration of chemical space around the central core [4]. The HCl salt's consistent purity (98%) and crystalline nature facilitate accurate weighing and reproducible reaction stoichiometry across parallel arrays.

Anticancer Probe Development: C-2 Substitution-Dependent Cytotoxicity Tuning

Programs developing anticancer probes can exploit the C-2 substituent-dependent cytotoxicity divergence of the pyrrolo[3,2-c]azepin-4-one scaffold: 2-methyl derivatives (8a–j) are largely inactive, whereas 2-(4-nitrophenyl) derivatives (9a–j) exhibit broad antiproliferative activity with selective U-251 glioma cytotoxicity for specific 1-phenyl halide/alkoxy analogs [3]. This tunable cytotoxicity, mediated through a CDK-independent mechanism, makes the scaffold a valuable template for phenotypic screening libraries targeting kinase-inhibitor-resistant cancer models.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.